Tritiolanos
Trithiolanes are a class of organosulfur compounds characterized by the presence of three thiol (-SH) functional groups within their molecular structure. These compounds are widely studied for their potential in various applications, including pharmaceuticals, materials science, and catalysis.
In pharmaceutical research, trithiolanes have been explored as lead structures for drug design due to their ability to modulate multiple biological targets simultaneously through distinct thiol functionalities. They exhibit diverse pharmacological properties such as anti-inflammatory, antioxidant, and antimicrobial activities. Their unique structure allows them to interact with a wide range of biomolecules, making them promising candidates for the development of multifunctional therapeutics.
In materials science, trithiolanes are of interest for their potential use in cross-linking reactions, forming robust networks that can be utilized in coatings, adhesives, and composite materials. Their thiol groups enable facile chemical modification, allowing for the creation of tailored properties such as improved mechanical strength or thermal stability.
Furthermore, in catalysis, trithiolanes have shown promise as bifunctional ligands in transition metal complexes, facilitating catalytic reactions with enhanced selectivity and efficiency. The ability to control the position and number of thiol groups allows for fine-tuning of the catalytic properties, making them valuable tools in synthetic chemistry.
Overall, the versatile nature of trithiolanes makes them a fascinating area of research with significant potential across multiple fields.

Estructura | Nombre químico | CAS | MF |
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3,5-Diisobutyl-1,2,4-trithiolane | 92900-67-9 | C10H20S3 |
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3,5-Dimethyl-1,2,4-trithiolane | 23654-92-4 | C4H8S3 |
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1,2,4-trithiolane 1-Soxide | 58966-91-9 | C2H4OS3 |
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3-Isopropyl-5-(2-methylpropyl)-1,2,4-trithiolane | 134281-11-1 | C9H18S3 |
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1,2,4-Trithiolane, 3-methyl-5-pentyl- | 101517-93-5 | C8H16S3 |
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1,2,4-Trithiolane, 3-ethyl-5-methyl-, cis- | 69098-45-9 | C5H10S3 |
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3-Ethyl-5-(2-methylpropyl)-1,2,4-trithiolane | 151261-43-7 | C8H16S3 |
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1,2,4-Trithiolane, 3,5-diethyl-, trans- | 38348-26-4 | C6H12S3 |
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1,2,4-Trithiolane, 3,5-diethyl-, cis- | 38348-25-3 | C6H12S3 |
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1,2,4-Trithiolane,3,5-bis(2-methylpropyl)-, cis- (9CI) | 78448-46-1 | C10H20S3 |
Literatura relevante
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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